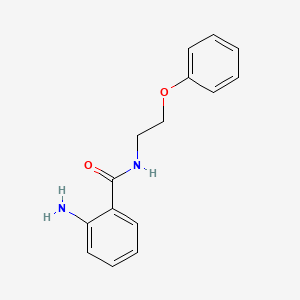

2-amino-N-(2-phenoxyethyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, recognized for their wide array of biological activities. The amide bond is a fundamental component of many biologically active molecules, including pharmaceuticals. nih.gov The synthesis of benzamide derivatives is often achieved through methods such as the reaction of isatoic anhydride (B1165640) with appropriate amines. nih.govmdpi.com This synthetic accessibility has facilitated the exploration of their therapeutic potential.

Research has demonstrated that benzamide derivatives exhibit a range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. nih.govacs.orgguidechem.com For instance, certain 2-aminobenzamide (B116534) derivatives have shown promising results as antimicrobial agents. nih.gov Furthermore, the benzamide scaffold is a key feature in compounds designed as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in various diseases. guidechem.com

Significance of the 2-amino-N-(2-phenoxyethyl)benzamide Scaffold in Contemporary Drug Discovery

The specific scaffold of this compound, which combines the 2-aminobenzamide core with a phenoxyethyl group, is of significant interest in modern drug discovery. This interest stems from the potential for this structure to interact with various biological targets.

The broader class of N-substituted benzamides has been investigated for a multitude of therapeutic applications. For example, N-(2-(benzylamino)-2-oxoethyl)benzamide analogs have been identified as potential agents for protecting pancreatic β-cells against endoplasmic reticulum stress, a factor in diabetes. guidechem.com In another area of research, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have emerged as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. mdpi.com These examples underscore the versatility of the benzamide scaffold in targeting diverse disease pathways. The phenoxy group in this compound can also play a crucial role in molecular interactions and has been a feature in the design of antiplasmodial compounds. mdpi.com

Overview of Current Research Trajectories for this compound

While specific research focused exclusively on this compound is still emerging, the current research trajectories for closely related benzamide derivatives provide a strong indication of its potential areas of investigation. A primary direction is the exploration of its utility as a scaffold for developing novel enzyme inhibitors. The structural similarities to known inhibitors of monoamine oxidase B (MAO-B) and carbonic anhydrase suggest that derivatives of this compound could be synthesized and evaluated for similar activities.

Another significant research avenue is the investigation of its potential as an anticancer agent. Given that various quinazoline (B50416) and quinoline (B57606) derivatives, which can be synthesized from 2-aminobenzamide precursors, have shown antiproliferative effects, it is plausible that this compound could serve as a starting material for the synthesis of new anticancer compounds. Furthermore, the established antimicrobial properties of other 2-aminobenzamide derivatives suggest that this compound and its analogs could be explored for their efficacy against bacterial and fungal pathogens. nih.govnih.gov The synthesis of new derivatives through the modification of the phenoxy and amino groups will likely be a key strategy in elucidating the structure-activity relationships and optimizing the therapeutic potential of this promising chemical scaffold. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNMBQQDLVJYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino N 2 Phenoxyethyl Benzamide and Analogs

Established Synthetic Routes for 2-amino-N-(2-phenoxyethyl)benzamide

The formation of the this compound structure is primarily achieved through the creation of an amide bond between a 2-aminobenzoic acid derivative and 2-phenoxyethanamine.

Approaches Utilizing Isatoic Anhydride (B1165640) Precursors

A prevalent and efficient method for synthesizing 2-aminobenzamides involves the use of isatoic anhydride as a precursor to the 2-aminobenzoyl moiety. nih.govnih.gov This approach is valued for its high yields and straightforward reaction conditions. The reaction typically involves the nucleophilic attack of an amine on the isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the desired 2-aminobenzamide (B116534). nih.gov

One common procedure involves reacting isatoic anhydride with the appropriate amine in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. nih.gov Alternatively, microwave-assisted synthesis has been employed to expedite the reaction, offering a faster and more environmentally friendly option. nih.gov A three-component reaction of isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative has also been reported as a highly efficient method for generating N-alkyl 2-aminobenzamide derivatives. nih.gov

The versatility of isatoic anhydride allows for the synthesis of a wide array of 2-aminobenzamide derivatives by simply varying the amine component. nih.gov For instance, reacting isatoic anhydride with different N-nucleophiles has been successfully used to prepare a series of 2-aminobenzamide derivatives. nih.gov

Alternative Synthetic Pathways for Benzamide (B126) Scaffold Construction

Beyond the isatoic anhydride route, other methods for constructing the benzamide scaffold are available. Traditional amide bond formation often involves the coupling of a carboxylic acid with an amine, frequently requiring an activating agent to facilitate the reaction. researchgate.net

One such method involves the oxidative amidation of benzylamines and benzyl (B1604629) cyanides, utilizing an iodine-tert-butyl hydroperoxide (I2–TBHP) system. researchgate.net Another approach is the direct amidation of aldehydes. mdpi.com Transition-metal-catalyzed aminocarbonylation also represents a viable pathway to benzamides. mdpi.com

Furthermore, a novel method for preparing benzamide derivatives involves a continuous process starting from 2-hydroxy-3-methoxy-benzoic acid, which undergoes a Claisen rearrangement and subsequent reaction with ethanolamine. google.com The synthesis of N-arylamides from N-substituted amidines via a hypervalent iodine-mediated aza-Hofmann-type rearrangement has also been developed. mdpi.com

Synthesis of N-(2-phenoxyethyl)benzamide Analogs and Related Derivatives

The structural diversity of N-(2-phenoxyethyl)benzamide analogs is achieved by modifying either the benzamide portion of the molecule or the phenoxyethyl side chain.

Derivatization Strategies on the Benzamide Moiety

Modifications to the benzamide moiety can be extensive, involving the introduction of various substituents onto the aromatic ring or alterations to the amide group itself.

For instance, a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs were synthesized by coupling substituted benzoic acids with ethyl glycinates, followed by hydrolysis and subsequent reaction with various substituted benzylamines. nih.gov In another study, new 2-phenoxybenzamide (B1622244) derivatives were prepared by coupling 2-phenoxybenzoic acid with different primary aromatic amines. researchgate.net

The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides was achieved in a one-pot reaction starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This involved the formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate, followed by aminolysis and subsequent electrophilic aromatic substitution with N-halosuccinimides. sioc-journal.cn

Derivatization can also occur at the amine of the 2-aminobenzamide core. For example, functionalization of multi-walled carbon nanotubes with 2-amino-N-benzylbenzamide groups has been reported. researchgate.net

Modification of the Phenoxyethyl Side Chain

Alterations to the phenoxyethyl side chain provide another avenue for creating analogs. This can involve introducing substituents onto the phenyl ring of the phenoxy group or changing the length and nature of the ethyl linker.

A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to explore their structure-activity relationships. nih.gov The synthesis of N-substituted benzamide derivatives has also been explored, where modifications to the linker between the benzamide and another functional group were investigated. researchgate.net

The synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs involved reacting benzoylglycines with various substituted benzylamines, effectively modifying the side chain. nih.gov Additionally, a process for synthesizing a benzamide derivative involves reacting a chlorinated benzamide with a substituted morpholinylmethylamine, demonstrating a strategy for introducing complex side chains. google.com

Green Chemistry Approaches in Benzamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for benzamide synthesis. These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One such approach involves the N-benzoylation and N-acetylation of amines and amino alcohols using enol esters in solvent- and activation-free conditions. uclouvain.be This method allows for the easy isolation of the amide products through crystallization. uclouvain.be Another green method describes the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives through a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone, which features a simple work-up procedure. nih.govresearchgate.net

The use of cobalt-nanocatalysts for the N-alkylation of benzamides with alcohols represents another sustainable method, as it utilizes readily available alcohols and allows for catalyst recycling. rsc.org Furthermore, protocols for synthesizing benzamides under sustainable reaction conditions have been reported, sometimes employing deep eutectic solvents (DESs) as environmentally responsible reaction media. researchgate.net The selection of greener solvents for benzamide synthesis and purification has also been explored using computational models like COSMO-RS to predict solubility and minimize environmental impact. mdpi.com

Characterization Techniques for Synthetic Validation

Following the synthesis of 2-aminobenzamide derivatives, a comprehensive characterization is imperative to confirm the molecular structure and ensure the absence of significant impurities. This validation is typically achieved through a suite of analytical methods, primarily spectroscopic analysis and elemental analysis. mdpi.com

Spectroscopic Analysis (e.g., IR, NMR, MS)

Spectroscopic techniques are fundamental tools for elucidating the molecular architecture of synthetic compounds. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the functional groups, atomic connectivity, and mass of the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within a molecule. For 2-aminobenzamide analogs, characteristic absorption bands confirm the successful formation of the amide linkage and the presence of the amine group. For instance, the IR spectra of various N-substituted 2-aminobenzamides show strong absorption bands corresponding to N-H stretching of both the primary amine (NH₂) and the secondary amide (N-H) groups, typically in the range of 3100-3500 cm⁻¹. A strong carbonyl (C=O) stretch from the amide group is also prominently observed around 1630-1680 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: Proton NMR (¹H-NMR) reveals the chemical environment of each hydrogen atom. In 2-aminobenzamide derivatives, distinct signals are expected for the aromatic protons on the two rings, the protons of the ethyl linker, the amide N-H proton, and the amine NH₂ protons. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal help to piece together the molecular structure. For example, the protons of the primary amino group (NH₂) often appear as a broad singlet. mdpi.comnih.gov The amide proton (NH) also typically presents as a broad singlet. nih.gov

¹³C-NMR: Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The spectrum will clearly show signals for the aromatic carbons, the aliphatic carbons of the ethyl bridge, and a characteristic downfield signal for the amide carbonyl carbon (C=O) typically above 165 ppm. mdpi.comnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The technique ionizes the molecule and measures its mass-to-charge ratio (m/z). The resulting spectrum typically shows a molecular ion peak [M⁺] or a protonated molecular ion peak [M+H]⁺ that corresponds to the molecular weight of the synthesized compound, providing strong evidence of its identity. mdpi.com

The following table summarizes spectroscopic data for several analogs of this compound.

Spectroscopic Data for 2-Aminobenzamide Analogs mdpi.comnih.gov

| Compound Name | IR (KBr, cm⁻¹) | ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C-NMR δ (ppm) | MS m/z [M⁺] |

|---|---|---|---|---|

| 2-Amino-N-(4-fluorophenyl)benzamide | 3470, 3366, 3275 (N-H), 1636 (C=O) | 10.04 (s, 1H, NH), 7.71–7.74 (dd, 2H), 7.62 (d, 1H), 7.14–7.20 (m, 3H), 6.75 (d, 1H), 6.59 (t, 1H), 6.33 (s, 2H, NH₂) | 115.3, 115.7, 116.9, 122.9, 129.1, 132.6, 136.1, 168.3 | 230 |

| 2-Amino-N-(4-chlorophenyl)benzamide | 3463, 3364, 3285 (N-H), 1638 (C=O) | 10.12 (s, 1H, NH), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H, NH₂) | 115.2, 115.4, 116.9, 122.5, 127.5, 128.9, 129.2, 132.8, 138.8, 150.3, 168.4 | 246 |

| 2-Amino-N-(4-methoxyphenyl)benzamide | 3454, 3366, 3274 (N-H), 1643 (C=O) | 7.75 (s, 1H, NH), 7.42–7.44 (m, 3H), 7.22 (t, 1H), 6.86–6.88 (m, 2H), 6.65–6.69 (m, 2H), 5.12 (s, 2H, NH₂), 3.78 (s, 3H, OCH₃) | 55.5, 114.2, 116.3, 116.8, 117.5, 122.7, 127.2, 130.8, 132.6, 148.9, 156.7, 167.6 | 242 |

| 2-Amino-N-(p-tolyl)benzamide | 3464, 3361, 3273 (N-H), 1636 (C=O) | 7.76 (s, 1H, NH), 7.41–7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68–6.70 (m, 2H), 5.43 (s, 2H, NH₂), 2.33 (s, 3H, CH₃) | 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6 | 226 |

Elemental Analysis

Elemental analysis provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized molecule. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed structure. A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence of the compound's purity and corroborates the proposed molecular formula. mdpi.com

Below is a table showing the elemental analysis data for representative 2-aminobenzamide analogs.

Elemental Analysis Data for 2-Aminobenzamide Analogs mdpi.comnih.gov

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 2-Amino-N-(4-fluorophenyl)benzamide | C₁₃H₁₁FN₂O | Calculated | 67.82 | 4.82 | 12.17 |

| Found | 67.81 | 4.80 | 12.25 | ||

| 2-Amino-N-(p-tolyl)benzamide | C₁₄H₁₄N₂O | Calculated | 74.31 | 6.24 | 12.38 |

Computational Chemistry and Molecular Modeling of 2 Amino N 2 Phenoxyethyl Benzamide and Derivatives

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This technique is widely used to screen virtual libraries of compounds and to elucidate the structural basis of ligand-protein interactions. Studies on benzamide (B126) derivatives have successfully employed molecular docking to understand their binding mechanisms with various protein targets. For instance, docking studies have been performed on benzamide derivatives to understand their binding to the active site of human cyclooxygenase-2 (COX-2). nih.gov Similarly, computational simulations have predicted spasmolytic activity for 2-amino-N-phenethylbenzamides, a class of compounds closely related to 2-amino-N-(2-phenoxyethyl)benzamide. mdpi.com

A primary goal of molecular docking is to analyze the specific interactions that stabilize the ligand within the protein's binding pocket. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For benzamide-type derivatives, studies have shown that they can replicate the interactions of natural degrons, which are specific motifs that interact with proteins like cereblon (CRBN). nih.gov The analysis of these interactions is fundamental for optimizing ligand design. For example, in the development of novel CRBN binders, the benzamide core was found to be a minimal binding motif. nih.gov The interface between proteins and small molecule ligands is often hydrophobic, and key hydrophobic residues in the binding pocket can play a crucial role in the interaction. nih.gov Docking studies of N-2-(phenylamino) benzamide derivatives have also been used to simulate their binding modes. nih.gov The analysis often reveals that specific functional groups on the ligand, such as the benzamide group, can enhance binding affinity and specificity by forming key interactions with the target protein.

The types of interactions identified in docking studies for related benzamide compounds are summarized below:

Table 1: Common Ligand-Protein Interactions for Benzamide Derivatives| Interaction Type | Description | Relevant Residues Example |

|---|---|---|

| Hydrogen Bonds | Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) on the ligand and protein. | The amide NH group of a benzamide can form intramolecular hydrogen bonds (IMHBs) or interact with polar residues in the binding site. nih.gov |

| Hydrophobic Interactions | Occur between nonpolar groups, such as phenyl rings on the ligand and hydrophobic amino acid side chains (e.g., Alanine, Leucine). nih.gov | The phenyl rings in the benzamide scaffold often engage in hydrophobic interactions within the target's binding pocket. nih.gov |

| π-π Stacking | A non-covalent interaction between aromatic rings. | Can occur between an aromatic ring on the ligand and aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe) in the protein. nih.gov |

| Salt Bridges | An electrostatic interaction between oppositely charged groups. | An amino group on the ligand could form a salt bridge with an acidic residue like Aspartic acid (Asp) or Glutamic acid (Glu). nih.gov |

Molecular docking programs use scoring functions to estimate the binding affinity or binding energy between a ligand and a protein. researchgate.net These scores provide a relative ranking of different compounds and help prioritize which ones to synthesize and test experimentally. A lower binding energy generally indicates a more stable and favorable interaction.

In studies of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as COX-2 inhibitors, the most potent compounds identified through in vitro assays also showed favorable docking scores, indicating a correlation between predicted affinity and actual biological activity. nih.gov For example, several derivatives were found to be potent COX-2 inhibitors with IC50 values in the sub-micromolar range (0.06-0.71 μM). nih.gov Similarly, in the development of inhibitors for Trypanosoma brucei, a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides were synthesized and evaluated, with the most potent compound exhibiting an in vitro EC50 value of 0.001 μM. nih.gov While these values are from experimental assays, they are the gold standard used to validate and calibrate the predictive power of computational binding affinity predictions.

By analyzing the docked poses, researchers can identify the specific amino acid residues within the protein's active site that are critical for ligand binding. nih.gov These "hot-spot" residues contribute the most to the binding energy and are essential for the stability of the complex. nih.gov

Structural studies have identified key residues for various ligand-protein interactions. For example, in the interaction between p53 and its negative regulator MDM2, four key hydrophobic residues (Phe19, Leu22, Trp23, Leu26) in p53 are crucial for binding to a hydrophobic pocket in MDM2. nih.gov Small molecules designed to mimic these key interactions can effectively disrupt the protein-protein interaction. nih.gov In the context of benzamide derivatives targeting CRBN, computational and crystallographic studies have confirmed the preferred orientation of substituents and their interactions with specific residues in the binding pocket. nih.gov Identifying these key residues is vital for structure-activity relationship (SAR) studies and for designing new derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility of the system and the stability of the binding interactions. genominfo.org These simulations can reveal how the ligand and protein structures change and adapt to each other upon binding. genominfo.org

A key application of MD simulations is to assess the stability of the docked ligand-protein complex. genominfo.org By simulating the complex in a realistic environment (e.g., solvated in water) for a specific duration (from nanoseconds to microseconds), researchers can observe whether the ligand remains securely bound in its initial docked pose or if it dissociates. genominfo.org

A common metric used to evaluate stability is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. In studies of amiloride (B1667095) analogs targeting the SARS-CoV-2 E protein, MD simulations over 1,000 nanoseconds were used to show that the ligands could alter the native structure of the protein, indicating a stable and impactful binding event. genominfo.org

MD simulations are also powerful for studying the conformational changes that occur in both the ligand and the protein upon complex formation. nih.gov Proteins are not rigid structures, and their flexibility is often crucial for their function. The binding of a ligand can induce conformational changes that alter the protein's activity.

The Root Mean Square Fluctuation (RMSF) is a metric derived from MD simulations that quantifies the fluctuation of individual amino acid residues. genominfo.org High RMSF values indicate regions of high flexibility, while low values indicate more rigid parts of the protein. By comparing the RMSF of the protein with and without the bound ligand, researchers can identify which regions become more or less flexible upon binding. This information, combined with analysis of the ligand's own conformational flexibility, provides a comprehensive picture of the dynamic binding process. nih.govgenominfo.org For example, the inherent conformational flexibility of certain benzamides has been investigated using force field-based methods, revealing how intramolecular hydrogen bonds can influence the bound-state conformation. nih.gov

Virtual Screening and Lead Optimization Strategies

Computational chemistry and molecular modeling serve as powerful tools in the discovery and development of new therapeutic agents. For this compound and its derivatives, these in silico techniques enable the rapid screening of large compound libraries and the strategic optimization of "hit" compounds to generate "leads" with improved potency and drug-like properties.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) is a computational strategy employed when the three-dimensional (3D) structure of the biological target is unknown or unreliable. computabio.com This method relies on the principle of molecular similarity, which posits that molecules with similar structures are likely to exhibit similar biological activities. creative-biolabs.com The process uses a set of known active ligands as a template to identify other compounds within a database that are likely to be active. computabio.comcreative-biolabs.com

Key approaches in LBVS applicable to the this compound scaffold include:

Similarity Searching: This involves representing molecules by 2D fingerprints or 3D shape and pharmacophore features. A known active benzamide derivative would be used as a query to search large chemical databases for compounds with the highest similarity scores.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. tandfonline.com By analyzing a set of active benzamide analogues, a common pharmacophore model can be built and used as a 3D query to screen databases for novel, structurally diverse compounds that fit the model. computabio.com For instance, a model for a series of benzamide-based ROCK1 inhibitors could be developed to guide the discovery of new potential inhibitors. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a set of this compound derivatives with known activities, a QSAR model could be developed to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. nih.gov

Structure-Based Virtual Screening

When the 3D structure of the biological target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based virtual screening (SBVS) becomes a powerful tool. nih.gov SBVS, also known as molecular docking, simulates the interaction between a potential ligand and the binding site of a target protein, predicting the preferred orientation and binding affinity of the compound. nih.govnih.gov

The general workflow for SBVS involves several key steps:

Target Preparation: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket or active site.

Ligand Library Preparation: A large library of small molecules, such as derivatives of this compound, is prepared by generating 3D conformations for each molecule.

Molecular Docking: A docking program systematically fits each ligand into the target's binding site, exploring various orientations and conformations.

Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Compounds are ranked based on their scores, with the top-ranking candidates selected for further evaluation. nih.gov

This approach has been successfully used to identify novel benzamide derivatives as inhibitors for various targets. For example, docking-based virtual screening was used to identify alkoxy benzamide derivatives as inhibitors of the BPTF bromodomain, a target in cancer therapy. nih.govresearchgate.net Similarly, molecular docking has been instrumental in exploring benzamide derivatives as potential inhibitors of Rho-associated kinase-1 (ROCK1). nih.gov The success of an SBVS campaign is judged by the structural novelty of the identified active compounds and their binding affinity. nih.gov

In Silico Optimization Methods

Once an initial "hit" compound is identified through screening, in silico optimization methods are used to guide its evolution into a "lead" candidate with enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.netfrontiersin.org This process, often called fragment-to-lead or hit-to-lead optimization, involves iterative cycles of computational design, chemical synthesis, and biological testing.

Common in silico strategies include:

Fragment Growing: If a small fragment (like the benzamide core) is found to bind to a target, computational methods can suggest ways to "grow" the fragment by adding new functional groups that can form additional favorable interactions within the binding pocket. researchgate.netconsensus.app

Fragment Linking: When two different fragments are found to bind in adjacent pockets of a target, a linker can be computationally designed to connect them into a single, more potent molecule. frontiersin.org

Structure-Activity Relationship (SAR) Analysis: Computational models help rationalize the SAR of a series of derivatives. For instance, molecular docking can explain why adding a specific substituent at a particular position on the this compound scaffold increases or decreases activity, guiding the design of more effective analogues. nih.govresearchgate.net This approach helps accelerate the lead optimization process by prioritizing compounds for synthesis. mdpi.com

Computational Prediction of Drug-Likeness and ADME Properties

A significant cause of failure in late-stage drug development is poor pharmacokinetic properties or unforeseen toxicity. frontiersin.org Computational methods allow for the early prediction of a compound's drug-likeness and ADME profile, helping to identify and filter out candidates with a low probability of success before committing significant resources to their synthesis and testing. mdpi.commdpi.com

Physiochemical Property Prediction

Drug-likeness is often assessed by evaluating key physicochemical properties to see if they fall within ranges typical for orally bioavailable drugs. A well-known guideline is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates several of the following rules: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. mdpi.com

Computational tools can quickly calculate these and other important descriptors for this compound and its derivatives. These predictions help prioritize compounds with a higher chance of success in clinical trials. nih.gov

Table 1: Predicted Physicochemical Properties for this compound Data sourced from PubChem (CID: 2744383). The table is interactive and can be sorted by clicking on the headers.

| Property | Predicted Value | Drug-Likeness Guideline |

|---|---|---|

| Molecular Weight | 256.30 g/mol | ≤ 500 |

| XLogP3 | 2.8 | ≤ 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Rotatable Bonds | 5 | ≤ 10 (Veber's Rule) |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | ≤ 140 Ų |

Based on these predictions, the parent compound this compound adheres to the key principles of drug-likeness, making it a viable starting point for a drug discovery program.

Absorption and Distribution Modeling

Beyond simple rules, computational ADME models predict the pharmacokinetic behavior of molecules. These models use physicochemical properties to estimate key parameters like intestinal absorption and the ability to cross the blood-brain barrier (BBB).

Absorption Modeling: Human Intestinal Absorption (HIA) is often predicted based on properties like TPSA and the number of rotatable bonds. The predicted TPSA of 61.8 Ų for this compound suggests a high probability of good intestinal absorption. In silico studies on related benzamide derivatives have shown excellent predicted HIA values. mdpi.com

Distribution Modeling: A compound's ability to penetrate the BBB is critical for drugs targeting the central nervous system and undesirable for peripherally acting drugs. This property is often predicted using a combination of molecular size, polarity (TPSA), and lipophilicity (LogP). Studies on various benzamide and benzimidazole (B57391) derivatives frequently include computational predictions of BBB permeability to guide the design of compounds with the desired distribution profile. nih.govmdpi.comnih.gov For example, in silico analysis of a series of benzamides predicted good BBB permeability based on their log BBB values. mdpi.com These predictive models are crucial for tailoring derivatives for specific therapeutic applications.

Metabolism and Excretion Considerations

Phase I Metabolism:

Phase I reactions typically involve oxidation, reduction, and hydrolysis, catalyzed primarily by the cytochrome P450 (CYP450) superfamily of enzymes. For this compound, several potential Phase I metabolic pathways can be postulated based on its chemical structure.

Hydroxylation: Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl rings. The unsubstituted phenyl ring of the phenoxy group and the aminobenzamide ring are both susceptible to hydroxylation at various positions. This reaction introduces a polar hydroxyl group, significantly increasing the water solubility of the molecule.

N-Dealkylation: While the amide nitrogen is generally more stable than an amine, oxidative N-dealkylation of the ethyl linker is a possibility, though likely a minor pathway. This would lead to the cleavage of the phenoxyethyl side chain.

Ether Cleavage: The ether linkage in the phenoxyethyl group is another potential site for metabolic attack. O-dealkylation would result in the formation of phenol (B47542) and a 2-amino-N-(2-hydroxyethyl)benzamide metabolite.

Amide Hydrolysis: The amide bond is a key structural feature and its hydrolysis represents a potential, though often slower, metabolic pathway. This would break the molecule into 2-aminobenzoic acid and 2-phenoxyethanamine.

N-Oxidation: The primary amino group on the benzamide ring is a target for N-oxidation, which can lead to the formation of hydroxylamine (B1172632) and nitroso derivatives. These reactions are common for aromatic amines and are of toxicological interest.

Potential Phase I Metabolites of this compound

| Metabolic Reaction | Potential Metabolite | Structural Change |

|---|---|---|

| Aromatic Hydroxylation | Hydroxylated this compound | Addition of -OH group to one or both phenyl rings |

| Ether Cleavage | Phenol and 2-amino-N-(2-hydroxyethyl)benzamide | Cleavage of the C-O-C ether bond |

| Amide Hydrolysis | 2-Aminobenzoic acid and 2-Phenoxyethanamine | Cleavage of the amide bond |

Phase II Metabolism:

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. These reactions further increase water solubility and facilitate excretion.

Glucuronidation: The hydroxyl groups introduced during Phase I hydroxylation, as well as the primary amino group, are susceptible to conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Phenolic hydroxyl groups and the primary amino group can also undergo sulfation, where a sulfonate group is added by sulfotransferases (SULTs).

Acetylation: The primary aromatic amino group is a prime candidate for N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). This can sometimes lead to metabolites with altered biological activity.

Potential Phase II Conjugates

| Conjugation Reaction | Substrate (from Phase I) | Resulting Conjugate |

|---|---|---|

| Glucuronidation | Hydroxylated metabolites, Parent compound (amino group) | Glucuronide conjugates |

| Sulfation | Hydroxylated metabolites, Parent compound (amino group) | Sulfate conjugates |

Excretion:

Preclinical Pharmacological Evaluation of 2 Amino N 2 Phenoxyethyl Benzamide and Benzamide Analogs

In Vitro Biological Activity Assessments

The initial phase of drug discovery involves comprehensive in vitro testing to identify and characterize the biological activities of new chemical entities. For 2-amino-N-(2-phenoxyethyl)benzamide and its analogs, this evaluation encompasses their effects on microbial, parasitic, and cancerous cells to determine their therapeutic potential.

Benzamide (B126) derivatives have been widely investigated for their potential as antimicrobial agents, targeting both bacteria and fungi. nanobioletters.com The amide group is a key feature in many pharmaceuticals and is associated with significant antibacterial and antifungal properties. nanobioletters.comrsc.org Research into novel benzamide compounds is driven by the urgent need for new medications to combat the rise of drug-resistant pathogens. nanobioletters.com

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on various 2-aminobenzamide (B116534) and N-benzamide derivatives have revealed significant antimicrobial efficacy.

For instance, a series of synthesized 2-aminobenzamide derivatives were tested against a panel of bacteria and fungi. nih.gov Among them, one compound demonstrated notable activity against both bacterial and fungal strains. nih.gov In another study focusing on N-benzamide derivatives, several compounds exhibited potent activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with MIC values as low as 3.12 µg/mL. nanobioletters.com These findings highlight that specific substitutions on the benzamide ring are crucial for potent antimicrobial action. nanobioletters.com

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzamide Analogs

| Compound | Test Organism | MIC (µg/mL) | Source |

|---|---|---|---|

| Compound 5a | B. subtilis | 6.25 | nanobioletters.com |

| Compound 5a | E. coli | 3.12 | nanobioletters.com |

| Compound 6b | E. coli | 3.12 | nanobioletters.com |

| Compound 6c | B. subtilis | 6.25 | nanobioletters.com |

| Compound 5 | Aspergillus fumigatus | Potent Activity | nih.gov |

| Compound 5 | Saccharomyces cerevisiae | Potent Activity | nih.gov |

Note: Compound names are as cited in the source material.

The zone of inhibition assay is a widely used method to assess the antimicrobial activity of a substance. In this test, a filter paper disc impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a specific microorganism. The plate is then incubated, and the diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

In a study evaluating twelve newly synthesized benzamide compounds, several derivatives produced significant zones of inhibition against E. coli and B. subtilis. nanobioletters.com Notably, compound 5a showed excellent activity, creating inhibition zones of 31 mm and 25 mm for E. coli and B. subtilis, respectively. nanobioletters.com Similarly, compounds 6b and 6c each produced a 24 mm zone of inhibition, indicating strong antibacterial properties. nanobioletters.com The size of the inhibition zone is generally proportional to the antimicrobial potency of the compound and its ability to diffuse through the agar medium. nih.gov

Table 2: Zone of Inhibition for Selected Benzamide Analogs

| Compound | Test Organism | Zone of Inhibition (mm) | Source |

|---|---|---|---|

| Compound 5a | B. subtilis | 25 | nanobioletters.com |

| Compound 5a | E. coli | 31 | nanobioletters.com |

| Compound 6b | E. coli | 24 | nanobioletters.com |

| Compound 6c | B. subtilis | 24 | nanobioletters.com |

Note: Compound names are as cited in the source material.

Human African Trypanosomiasis (HAT), or "Sleeping Sickness," is a severe parasitic disease caused by the protozoan Trypanosoma brucei. nih.gov The search for new, effective, and safer treatments is a global health priority. Phenotypic screening of compound libraries has identified benzamide derivatives as a promising class of inhibitors against this parasite. nih.gov

A medicinal chemistry campaign starting from an initial hit, N-(2-aminoethyl)-N-phenyl benzamides, led to the development of highly potent analogs. nih.gov Through systematic structural modifications, researchers identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as particularly effective. The optimization efforts culminated in the discovery of compound 73, which exhibited an exceptionally low in vitro EC₅₀ value of 0.001 µM against T. brucei. nih.govnih.gov This compound was found to be orally bioavailable and could cross the blood-brain barrier in mouse models, a critical feature for treating the late stage of the disease. nih.govnih.gov The potent antiparasitic activity and favorable drug-like properties of this benzamide analog position it as a strong lead candidate for further development. nih.gov

Benzamide derivatives are a significant class of compounds in oncology research, with many analogs showing potent antiproliferative activity against various cancer cell lines. nih.govnih.gov Their mechanism of action can vary, from inhibiting key enzymes involved in cell division to inducing programmed cell death (apoptosis). nih.gov

Structurally related compounds, such as 2-(2-phenoxyacetamido)benzamides, have been synthesized and evaluated for their anticancer potential. nih.gov Several of these analogs demonstrated significant antiproliferative activity against human chronic myelogenous leukemia (K562) cells. The most active compounds were found to arrest the cell cycle in the G0/G1 phase and trigger apoptosis through caspase activation. nih.gov Other benzamide analogs, like VKNG-2, have been shown to restore the efficacy of standard chemotherapeutic drugs by inhibiting ABCG2 transporters, which are responsible for multidrug resistance in cancer cells. mdpi.com Furthermore, studies on bengamide analogues have revealed significant antiproliferative effects on colon cancer cell lines. nih.govresearchgate.net

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.govabcam.com In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. abcam.com The amount of formazan produced is proportional to the number of viable cells, and it can be quantified by measuring the absorbance of the dissolved crystals. mdpi.com

This assay is frequently employed to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) of potential anticancer compounds. For example, the cytotoxicity of novel 2-phenazinamine derivatives, which include a benzamide moiety, was assessed using the MTT assay against a panel of human cancer cell lines, including K562, HepG2, and HCT116. nih.gov One derivative, 2-chloro-N-(phenazin-2-yl)benzamide, showed a potent anticancer effect comparable to the standard drug cisplatin (B142131) against K562 and HepG2 cells, with much lower toxicity towards non-cancerous cells. nih.gov Similarly, the anticancer effects of 3,4,5-trihydroxy-N-alkyl-benzamides were evaluated against colon carcinoma HCT-116 cells, with IC₅₀ values determined via MTT assay. orientjchem.org

Table 3: In Vitro Cytotoxicity (IC₅₀/GI₅₀) of Selected Benzamide Analogs in Cancer Cell Lines

| Compound | Cell Line | IC₅₀/GI₅₀ (µM) | Source |

|---|---|---|---|

| 3,4,5-trihydroxy-N–sec-butyl-benzamide | HCT-116 (Colon) | 1.34 | orientjchem.org |

| 3,4,5-trihydroxy-N–tert-butyl-benzamide | HCT-116 (Colon) | 0.16 | orientjchem.org |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 | orientjchem.org |

| Compound 6g | A-498 (Kidney) | 14.46 | rsc.org |

| Compound 6g | NCI-H23 (Lung) | 13.97 | rsc.org |

| Compound 6g | MDAMB-231 (Breast) | 11.35 | rsc.org |

| Compound 6g | MCF-7 (Breast) | 11.58 | rsc.org |

| Compound 6g | A-549 (Lung) | 15.77 | rsc.org |

| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | K562 (Leukemia) | Potent Activity | nih.gov |

| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | HepG2 (Liver) | Potent Activity | nih.gov |

Note: Compound names are as cited in the source material.

Anticancer and Antiproliferative Activity in Cell Lines

Cell Cycle Analysis

While no specific studies on the cell cycle effects of this compound have been reported, research on related benzamide analogs has demonstrated their potential to interfere with cell cycle progression in cancer cells.

Certain 2-aminobenzamide derivatives have been shown to cause cell cycle arrest at the G2/M phase. researchgate.net In one study, 2-aminobenzamide derivatives containing a benzothiazole (B30560) moiety were found to potently induce G2/M phase arrest in SMMC7721 cancer cells. researchgate.net Another study on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives showed that a lead compound could induce a cell cycle blockage at the G1 phase in HPV18-positive cervical cancer cells (HeLa). nih.gov

Furthermore, a study on 2-amino-1,4-naphthoquinone-benzamide derivatives revealed that some of these compounds could dose-dependently increase the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. d-nb.infonih.gov In contrast, some quinazolin-4(3H)-one derivatives synthesized from 2-aminobenzamide were also evaluated for their effects on the cell cycle. acs.org

These findings suggest that the benzamide scaffold is a viable pharmacophore for the development of agents that can modulate the cell cycle, although the specific effects can vary depending on the substitution pattern.

Table 1: Effects of Benzamide Analogs on Cell Cycle

| Compound/Analog Class | Cell Line(s) | Effect on Cell Cycle | Reference(s) |

| 2-Aminobenzamide derivatives with benzothiazole | SMMC7721 | G2/M phase arrest | researchgate.net |

| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives | HeLa | G1 phase blockage | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231, SUIT-2, HT-29 | Increase in sub-G1 population | d-nb.infonih.gov |

Apoptosis Induction Studies

There is currently no specific data available on the apoptosis-inducing properties of this compound. However, several studies on related benzamide analogs have demonstrated their capacity to trigger programmed cell death in cancer cells.

Substituted 2-hydroxy-N-(arylalkyl)benzamides have been synthesized and screened for their cytotoxic activity. One of the most potent compounds in this series, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was shown to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov This was evidenced by an increase in apoptotic markers such as the subdiploid population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Similarly, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were designed as potential apoptosis inducers. d-nb.infonih.gov The most potent of these compounds were confirmed to induce apoptosis morphologically, as determined by Hoechst 33258 staining. nih.gov

Interestingly, a study on 2-amino-N-phenethylbenzamides, which are structurally similar to the target compound, indicated that they can inhibit inflammation-related apoptosis signals. mdpi.com This suggests that the biological effect of these compounds can be highly dependent on the specific structural features and the cellular context. A phenoxazine (B87303) compound, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, has also been shown to induce mixed types of cell death, including apoptosis and necrosis, in human lymphoblastoid cell lines. nih.gov

Table 2: Apoptosis Induction by Benzamide Analogs

| Compound/Analog Class | Cell Line(s) | Key Findings | Reference(s) |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | G361 (melanoma) | Increased subdiploid population, caspase activation, PARP cleavage | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231, SUIT-2, HT-29 | Morphological evidence of apoptosis (Hoechst staining) | d-nb.infonih.gov |

| 2-Amino-N-phenethylbenzamides | Not specified | Inhibition of inflammation-related apoptosis signals | mdpi.com |

| 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one | P3HR-1, Raji, Molt-4 | Induction of both apoptosis and necrosis | nih.gov |

Evaluation in Multicellular Spheroid Models

No studies have been identified that specifically evaluate the activity of this compound or its close analogs in multicellular spheroid models. This three-dimensional cell culture model is increasingly used in cancer research to better mimic the in vivo tumor microenvironment, but its application to this specific class of compounds has not yet been reported in the available literature.

Enzyme Inhibition Studies (e.g., HDACs, Tyrosine Kinases, DHFR, PARP)

While specific enzyme inhibition data for this compound is not available, the broader class of 2-aminobenzamides is well-known for its inhibitory activity against histone deacetylases (HDACs).

The 2-aminobenzamide group can act as a zinc-binding group (ZBG) and is a key feature of several HDAC inhibitors, such as Entinostat (MS-275) and Mocetinostat. nih.gov These compounds typically show selectivity for class I HDACs (HDAC1, 2, and 3). nih.gov The mechanism of action for 2-aminobenzamide HDAC inhibitors has been studied in the context of diseases like Friedreich's ataxia, where they have been shown to reverse gene silencing. nih.gov A study on pyrazine (B50134) linked 2-aminobenzamides also highlighted their potential as class I selective HDAC inhibitors with anti-leukemic activity. nih.gov

In addition to HDACs, some benzamide derivatives have been investigated as tyrosine kinase inhibitors. For instance, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, though the specific tyrosine kinases were not detailed. nih.gov

There is no available information regarding the inhibition of dihydrofolate reductase (DHFR) or poly(ADP-ribose) polymerase (PARP) by this compound or its close analogs.

Table 3: Enzyme Inhibition by Benzamide Analogs

| Enzyme Target | Compound/Analog Class | Key Findings | Reference(s) |

| Histone Deacetylases (HDACs) | 2-Aminobenzamides | Selective inhibition of class I HDACs | nih.govnih.gov |

| Tyrosine Kinases | N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Potent inhibitors of Trypanosoma brucei | nih.gov |

Receptor Modulation and Antagonism Studies (e.g., Slack potassium channels, NTCP, dopamine (B1211576) D2, serotonin (B10506) 5-HT3)

There is limited information on the interaction of this compound with the specified receptors. However, research on other benzamide derivatives indicates potential for receptor modulation.

A study on substituted benzamide ligands has shown that they can indirectly mediate interactions with the D4 dopamine receptor. nih.gov This suggests that the benzamide scaffold can be a basis for developing ligands that target dopamine receptors.

No specific studies were found regarding the modulation of Slack potassium channels, the sodium taurocholate cotransporting polypeptide (NTCP), or serotonin 5-HT3 receptors by this compound or its close analogs. A study on a 4-(2-aminoethyl)piperidine core, which can be part of a benzamide structure, identified agonists for the trace amine-associated receptor 1 (TAAR1). mdpi.com

Antiviral Activity (e.g., anti-HIV, SARS CoV-1, SARS CoV-2)

No direct evidence of antiviral activity for this compound has been reported. However, other benzamide derivatives have been investigated for their potential as antiviral agents.

A benzamide derivative named AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) was identified as a potent inhibitor of HIV-1 replication. nih.gov This compound was found to impair both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov It also showed activity against HIV-1 strains resistant to several common antiretroviral drugs. nih.gov

In the context of coronaviruses, while no specific benzamide inhibitors have been highlighted as lead candidates against SARS-CoV-1 or SARS-CoV-2, the broad search for antiviral compounds has included a wide range of chemical scaffolds. nih.govmdpi.commdpi.comresearchgate.net The development of ceragenins, which are synthetic amphipathic molecules, has shown that they exhibit antiviral activity against SARS-CoV-2 and other coronaviruses. nih.gov

Other Reported Biological Activities (e.g., anti-inflammatory, anti-nociceptive, photosynthesis-inhibiting)

Recent studies have highlighted the anti-inflammatory potential of 2-amino-N-phenethylbenzamides, which are structurally related to this compound. A series of these compounds demonstrated very good anti-inflammatory activity in an in vitro assay of albumin denaturation. mdpi.com These compounds also showed the ability to inhibit the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β). mdpi.com Other novel N-phenylcarbamothioylbenzamides have also been reported to possess anti-inflammatory activity and to inhibit prostaglandin (B15479496) E2 synthesis. nih.gov Additionally, acetamide (B32628) derivatives of 2-aminobenzimidazole (B67599) have shown anti-arthritic effects in rats by suppressing pro-inflammatory mediators. nih.gov

No specific information is available regarding the anti-nociceptive or photosynthesis-inhibiting activities of this compound or its direct analogs. However, a study on the leaves of Vernonia amygdalina reported both anti-inflammatory and anti-nociceptive properties. nih.gov

In Vivo Preclinical Efficacy Studies

The in vivo efficacy of benzamide derivatives has been explored in various animal models, demonstrating potential therapeutic applications in infectious diseases, cancer, and inflammation.

Murine Models of Infection and Disease (e.g., acute HAT infection)

Benzamide analogs have shown promise in models of infectious disease, most notably Human African Trypanosomiasis (HAT). In a preclinical study, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides were evaluated for their activity against Trypanosoma brucei, the parasite responsible for HAT. One of the most potent compounds from this series demonstrated significant efficacy in an acute murine model of HAT.

FtsZ, a protein crucial for bacterial cell division, has been identified as a target for some benzamide derivatives, suggesting a potential role as antimicrobial agents against Gram-positive bacteria like Staphylococcus aureus. rsc.org Murine models of bacterial infection, such as those involving wound, foreign body, or lung infections, are standard for evaluating the in vivo effectiveness of such compounds. msdvetmanual.com

Efficacy in Animal Models of Cancer

The anticancer potential of various benzamide analogs has been assessed in several murine cancer models. These studies highlight the ability of these compounds to inhibit tumor growth and overcome multidrug resistance.

For instance, a synthetic para-aminobenzoic acid derivative, DAB-1, was shown to inhibit tumor growth by 90% and prevent the formation of pulmonary metastasis in a preclinical model of murine bladder cancer. mdpi.com A second-generation analog, DAB-2-28, also showed superior inhibition of tumor development in similar models. mdpi.com In studies involving human breast cancer cells, DAB-2-28 reduced cell viability in a dose-dependent manner. mdpi.com

Another study focused on a novel benzamide derivative, VKNG-2, which was effective in overcoming multidrug resistance in colon cancer cells that overexpress the ABCG2 transporter. nih.gov While this study focused on in vitro results, it lays the groundwork for future in vivo efficacy studies in animal models of resistant cancers. nih.gov

The table below summarizes the in vivo efficacy of selected benzamide analogs in different cancer models.

Table 1: Efficacy of Benzamide Analogs in Murine Cancer Models

| Compound/Analog | Cancer Model | Key Findings |

|---|---|---|

| DAB-1 | Murine Bladder Cancer | Inhibited tumor growth by 90%; prevented pulmonary metastasis. mdpi.com |

| DAB-2-28 | Murine Bladder Cancer | Showed superior tumor development inhibition compared to DAB-1. mdpi.com |

Models for Inflammation and Nociception

The anti-inflammatory and antinociceptive properties of benzamide derivatives are evaluated using established animal models that mimic aspects of clinical inflammation and pain.

Common models include the carrageenan-induced paw edema model for acute inflammation and the Complete Freund's Adjuvant (CFA)-induced model for more persistent, chronic inflammation. nih.govnih.gov In these models, efficacy is measured by a reduction in swelling (edema) and a decrease in hypersensitivity to stimuli. nih.govnih.gov For example, the amino benzoic derivative DAB-2-28 demonstrated in vivo anti-inflammatory activity in a carrageenan-induced acute inflammation model. mdpi.com

The anti-inflammatory mechanisms of such compounds are often linked to the inhibition of pro-inflammatory mediators. Studies have shown that some compounds can inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in inflamed tissues. mdpi.commdpi.com

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

The preclinical evaluation of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential to understand how the body affects the drug and how the drug affects the body over time.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Pharmacokinetic studies in animal models provide crucial data on the ADME profile of benzamide derivatives. These studies reveal how the compounds are absorbed, distributed into tissues, metabolized by the liver, and ultimately excreted.

For example, the benzamide drug clebopride (B1669163), when studied in rats and dogs, showed a high apparent volume of distribution (1.6-3.2 L/kg) and a longer biological half-life compared to the related drug metoclopramide. nih.gov The data also indicated that clebopride undergoes extensive first-pass metabolism in the rat. nih.gov

Metoclopramide itself is rapidly absorbed, with peak plasma concentrations occurring 1 to 2 hours after an oral dose. nih.gov It has an absolute oral bioavailability of approximately 80% and is not extensively bound to plasma proteins (about 30%). nih.gov Its high volume of distribution (around 3.5 L/kg) suggests extensive distribution into tissues. nih.gov

The table below presents key pharmacokinetic parameters for selected benzamide drugs from animal and human studies.

Table 2: Pharmacokinetic Parameters of Selected Benzamide Drugs

| Drug | Species | Bioavailability | Tmax (Peak Plasma Time) | Elimination Half-Life | Volume of Distribution (Vd) |

|---|---|---|---|---|---|

| Clebopride | Rat, Dog | Low (in rat, due to first-pass effect) | - | Longer than metoclopramide | 1.6 - 3.2 L/kg nih.gov |

| Metoclopramide | Human | 80% ± 15.5% (oral) | 1 - 2 hours nih.gov | - | ~3.5 L/kg nih.gov |

| Moclobemide | Human | 55-95% (increases with repeat administration) wikipedia.org | 0.3 - 2 hours wikipedia.org | 1 - 2 hours wikipedia.org | Intermediate |

Time-Dependent Biological Responses

The pharmacodynamic effects of a compound are often evaluated over a specific time course to understand the onset and duration of its biological activity. In preclinical models, this can involve measuring a therapeutic effect at multiple time points after administration.

In models of inflammation, the anti-inflammatory effect is typically measured over several hours. For instance, in the carrageenan-induced paw edema model, the inhibition of swelling by novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine was measured, with maximum inhibition observed at the fourth hour post-treatment. mdpi.com

In cancer models, efficacy is tracked over days or weeks. The inhibitory effect of a compound on tumor growth is a time-dependent measure, showing how the drug's presence affects cancer progression over an extended period. mdpi.com Similarly, in studies of migraine prevention, the efficacy of atogepant (B605675) was demonstrated as early as the first day after starting treatment and was sustained over a 12-week period. nih.gov This sustained response highlights a durable pharmacodynamic effect.

Mechanistic Investigations of 2 Amino N 2 Phenoxyethyl Benzamide and Derivatives

Identification and Validation of Molecular Targets

A key aspect of understanding the pharmacological effects of 2-amino-N-(2-phenoxyethyl)benzamide and its analogs is the identification and validation of their molecular targets. This involves a variety of experimental approaches to pinpoint the specific biomolecules with which these compounds interact to elicit a biological response.

Target Binding Assays

Target binding assays are fundamental in determining the direct molecular interactions of a compound. For benzamide (B126) derivatives, these assays have been instrumental in identifying their binding partners. For instance, studies on related benzamide compounds have utilized techniques like affinity chromatography. A benzamide-agarose affinity gel matrix was successfully used to demonstrate that the matrix could bind to the DNA that acts as a coenzyme for poly(ADP-ribose) polymerase, but not to the purified enzyme itself nih.gov. This suggests that for some benzamide derivatives, DNA is a primary binding site nih.gov.

Furthermore, radiolabeled benzamide derivatives have been synthesized to quantify their binding to various forms of DNA. A study using a 125I-labelled adduct of o-aminobenzamide showed that its binding to the coenzymic DNA of poly(ADP-ribose) polymerase was significantly higher than its binding to unfractionated calf thymus DNA nih.gov. X-ray crystallography of a complex formed between 9-ethyladenine (B1664709) and benzamide provided a model for this interaction, revealing a specific hydrogen bond between an amide hydrogen and the N-3 position of adenine (B156593) nih.gov. This detailed structural information helps to visualize the binding at an atomic level.

Gene Expression Modulation (e.g., FXN mRNA)

A significant area of investigation for compounds related to this compound is their ability to modulate gene expression, particularly the expression of frataxin (FXN) mRNA. Reduced levels of frataxin are the cause of Friedreich's ataxia, and compounds that can upregulate its expression are of great therapeutic interest.

Certain 2-aminobenzamide (B116534) derivatives have been identified as histone deacetylase (HDAC) inhibitors. HDAC inhibitors can alter the epigenetic landscape of genes, leading to changes in their expression. For example, the HDAC inhibitor 2-aminobenzamide 109 has been shown to increase FXN mRNA levels by approximately 2.5-fold in neurons derived from Friedreich's ataxia patients researchgate.net. This demonstrates a clear link between the compound's activity and a specific cellular outcome at the mRNA level. The upregulation of FXN by these compounds is a key validation of their molecular target and mechanism.

Elucidation of Cellular and Biochemical Pathways

Beyond identifying molecular targets, it is crucial to understand how the interaction of this compound and its derivatives affects broader cellular and biochemical pathways.

Effects on Signal Transduction Pathways

Recent research has explored the effects of 2-amino-N-phenethylbenzamides on signal transduction pathways, particularly in the context of smooth muscle contractility. Newly synthesized derivatives demonstrated a relaxation effect without affecting the serotonin (B10506) or Ca2+-dependent signaling pathways of contractile activity mdpi.com. This is in contrast to existing drugs like mebeverine, which does influence these pathways mdpi.com. Furthermore, some of these novel compounds were found to inhibit the expression of interleukin-1β and stimulate the expression of neuronal nitric oxide synthase (nNOS), which leads to the production of nitric oxide, a signaling molecule involved in relaxation mdpi.com.

In the context of pancreatic β-cell protection, a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives were found to protect against endoplasmic reticulum (ER) stress-induced cell death nih.gov. ER stress activates signaling sensors like IRE1α, PERK, and ATF6, and the studied compounds were shown to modulate these pathways to restore ER homeostasis nih.gov.

Interactions with Cellular Components (e.g., DNA, Microtubules)

As previously mentioned in the context of target binding, benzamide derivatives have been shown to interact directly with DNA nih.gov. The binding is not random but shows a preference for specific DNA structures or sequences, such as the coenzymic DNA associated with poly(ADP-ribose) polymerase nih.gov. The proposed model of interaction, derived from X-ray crystallography, suggests that the benzamide's aromatic ring does not intercalate into the DNA but lies nearly perpendicular to the stacked bases, a mode of binding reminiscent of other well-known DNA-binding molecules nih.gov.

While direct interactions with microtubules for this compound are not extensively documented in the provided context, the broader class of benzamides has been studied for various cellular effects, and interactions with cytoskeletal components remain an area of potential investigation.

Resistance Mechanisms and Overcoming Challenges

The development of resistance to therapeutic agents is a significant challenge in pharmacology. For the broader class of benzamide derivatives, understanding potential resistance mechanisms is key. While the provided information does not detail specific resistance mechanisms to this compound, general principles can be inferred.

For compounds that act as enzyme inhibitors, resistance can emerge through mutations in the target enzyme that reduce the compound's binding affinity. Another potential mechanism is the upregulation of drug efflux pumps that actively transport the compound out of the cell.

In the context of HDAC inhibitors, a challenge can be the lack of specificity, leading to off-target effects. Research is focused on developing more specific inhibitors, such as HDAC3-specific inhibitors, to mitigate these issues researchgate.net. Overcoming challenges also involves improving the physicochemical properties of these compounds, such as aqueous solubility. For instance, a novel scaffold of N-(2-(Benzylamino)-2-oxoethyl)benzamide was developed to improve upon the limited aqueous solubility of an initial lead compound nih.gov.

Future Directions and Research Perspectives on 2 Amino N 2 Phenoxyethyl Benzamide

Design and Synthesis of Next-Generation Analogs

The future development of 2-amino-N-(2-phenoxyethyl)benzamide as a therapeutic lead hinges on the strategic design and synthesis of next-generation analogs. The core structure allows for extensive modification at several key positions, offering a rich playground for medicinal chemists to fine-tune its pharmacological properties.

Future synthetic strategies will likely draw from established and emerging methodologies in benzamide (B126) chemistry. The synthesis of related compounds, such as 2-amino-N-phenethylbenzamides, often involves the ring-opening of isatoic anhydride (B1165640) with a corresponding amine, a high-yield reaction that could be readily adapted for producing a library of this compound derivatives. mdpi.com Acylation of the 2-amino group can then be performed to generate a diverse set of diamides. mdpi.com

Key areas for analog design include:

Substitution on the Phenoxy Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenoxy ring can modulate the compound's electronic properties, lipophilicity, and potential for specific interactions with biological targets.

Modification of the Ethyl Linker: Altering the length or rigidity of the ethyl linker could influence the compound's conformational flexibility and its ability to fit into a target's binding pocket.

Derivatization of the Benzamide Core: The 2-amino and the amide nitrogen of the benzamide core are prime sites for substitution to explore structure-activity relationships (SAR). For instance, N-alkylation or acylation can significantly alter the compound's biological activity.

The following table outlines potential next-generation analogs and the rationale for their design:

| Analog Structure | Modification | Design Rationale |

| 2-amino-N-(2-(4-chlorophenoxy)ethyl)benzamide | Addition of a chloro group to the phenoxy ring | To enhance binding affinity through halogen bonding and modify electronic properties. |

| 2-acetylamino-N-(2-phenoxyethyl)benzamide | Acylation of the 2-amino group | To explore the impact of a neutral substituent on activity and metabolic stability. |

| 2-amino-N-(3-phenoxypropyl)benzamide | Extension of the ethyl linker to a propyl linker | To assess the effect of increased flexibility and distance between the two aromatic rings. |

| 2-amino-N-(2-phenoxyethyl)-5-nitrobenzamide | Introduction of a nitro group on the benzamide ring | To investigate the influence of a strong electron-withdrawing group on biological activity. |

Exploration of Novel Therapeutic Applications

While the specific therapeutic applications of this compound are not yet well-defined, the broader class of benzamides exhibits a wide range of pharmacological activities, suggesting several promising avenues for investigation. walshmedicalmedia.com

Potential Therapeutic Areas:

Irritable Bowel Syndrome (IBS): Given that the closely related 2-amino-N-phenethylbenzamides have shown spasmolytic activity, exploring the potential of this compound and its analogs as treatments for IBS is a logical next step. mdpi.com In silico simulations and ex vivo studies on smooth muscle contractility could provide initial proof-of-concept. mdpi.com

Anticancer Activity: Numerous benzamide derivatives have been investigated as anticancer agents. For example, certain 2-amino-1,4-naphthoquinone-benzamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines by inducing apoptosis. nih.gov The novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter. nih.gov Screening this compound and its analogs for cytotoxicity against a panel of cancer cell lines could uncover novel oncology applications.

Neurodegenerative Diseases: Benzamide derivatives have been explored as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. For instance, novel benzenesulfonamides carrying a benzamide moiety have shown inhibitory activity against acetylcholinesterase (AChE). nih.gov Investigating the potential of this compound to inhibit AChE or other relevant targets in neurodegeneration is a worthwhile pursuit.

Diabetes: Recent research has identified N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold for pancreatic β-cell protective agents against ER stress, suggesting a potential role in the treatment of diabetes. nih.gov This opens up the possibility that this compound could have similar protective effects.

Antiparasitic Agents: The benzimidazole (B57391) moiety, structurally related to benzamide, is a core component of several antiparasitic drugs. mdpi.com Furthermore, substituted N-(2-(amino)-2-oxoethyl)benzamides have been investigated as inhibitors of autocrine motility factor, with potential applications in treating diseases mediated by the ATX-LPA pathway, including certain parasitic infections. google.com

The following table summarizes potential therapeutic targets and the rationale for their exploration:

| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale based on Related Compounds |

| Irritable Bowel Syndrome | Spasmolytic activity on gastrointestinal smooth muscle | 2-amino-N-phenethylbenzamides show similar activity. mdpi.com |

| Cancer | Induction of apoptosis, inhibition of drug efflux pumps (e.g., ABCG2) | Various benzamide derivatives exhibit cytotoxic and chemo-sensitizing effects. nih.govnih.gov |

| Neurodegenerative Diseases | Inhibition of acetylcholinesterase (AChE) | Benzamide-sulfonamide hybrids are potent AChE inhibitors. nih.gov |

| Diabetes | Protection of pancreatic β-cells from ER stress | N-(2-(benzylamino)-2-oxoethyl)benzamide analogs show protective effects. nih.gov |

| Parasitic Diseases | Inhibition of essential parasite enzymes or pathways | The benzamide scaffold is present in some antiparasitic agents. mdpi.com |

Integration of Advanced Research Methodologies

To accelerate the discovery and development process, future research on this compound should integrate a suite of advanced research methodologies.

In Silico Drug Design: Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity of novel analogs to specific biological targets and to guide the design of more potent compounds. mdpi.com These methods can help prioritize which analogs to synthesize, saving time and resources.

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large libraries of compounds against a specific biological target. Screening a library of this compound analogs against a panel of enzymes or receptors could quickly identify promising lead compounds for various therapeutic areas.

Coordination Chemistry: The synthesis and study of coordination polymers incorporating benzamide-based ligands can lead to new materials with interesting structural and functional properties, including potential applications in catalysis and sensing. mdpi.com

Collaborative Research Opportunities

The multifaceted nature of drug discovery necessitates a collaborative approach. Advancing the research on this compound would be significantly enhanced through partnerships between academic institutions, pharmaceutical companies, and specialized research organizations.

Open Innovation Networks: Platforms like the Open Synthesis Network (OSN) facilitate collaboration between academic laboratories and organizations like the Drugs for Neglected Diseases initiative (DNDi). acs.org Engaging with such networks could provide access to a broader range of expertise and resources for synthesizing and screening novel analogs.

Industry-Academia Partnerships: Collaborations between university research groups and pharmaceutical companies can bridge the gap between basic research and clinical development. lifechemicals.com Academic labs can focus on fundamental discovery and mechanism of action studies, while industry partners can provide resources for preclinical and clinical development. The Wang Lab at the University of Michigan, for example, actively seeks postdoctoral fellows for collaborative research in medicinal chemistry and drug discovery. umich.edu